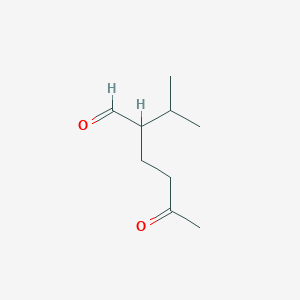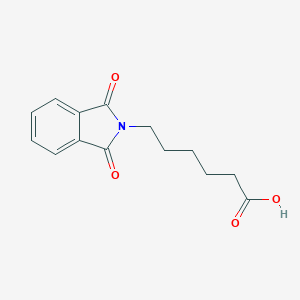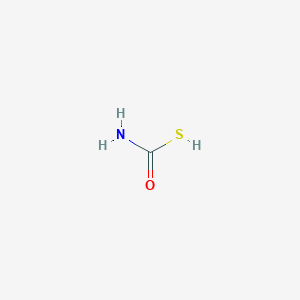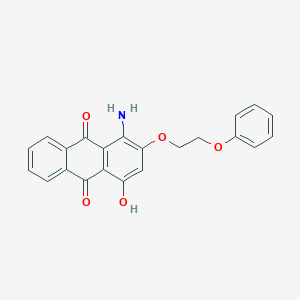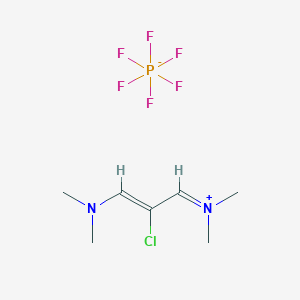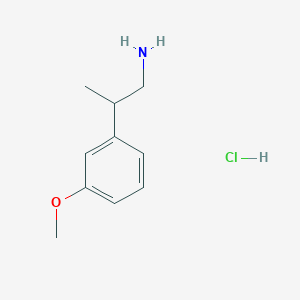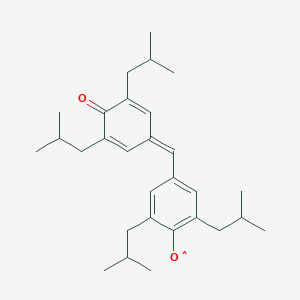
Galvanoxyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galvanoxyl, also known as this compound, is a useful research compound. Its molecular formula is C29H41O2 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization .
Mode of Action
It is known to interact with its targets through radical scavenging . This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.
Biochemical Pathways
Coppinger’s Radical affects the biochemical pathways involved in radical reactions . By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.
Result of Action
The primary result of Coppinger’s Radical’s action is the neutralization of free radicals . This can help to prevent cellular damage and inflammation, and may also inhibit radical polymerization .
生化分析
Biochemical Properties
Coppinger’s Radical plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The extensive delocalization of the spin on the arene and the endocyclic nitrogens gives Coppinger’s Radical its unique electronic and magnetic properties . The compound’s excellence in chemical and thermal stability makes it a potential candidate for various applications .
Cellular Effects
It is known that copper ions, which are related to Coppinger’s Radical, can regulate cellular changes that underlie transitions in cell state . Copper ions found in cell organelles like mitochondria can directly catalyze the oxidation of metabolic molecules .
Molecular Mechanism
The molecular mechanism of action of Coppinger’s Radical is complex and involves a variety of interactions at the molecular level. The compound’s unique electronic properties allow it to participate in a variety of chemical reactions
Temporal Effects in Laboratory Settings
It is known that the compound exhibits excellent stability, which suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Coppinger’s Radical at different dosages in animal models have not been extensively studied. It is known that copper, a related element, plays a critical role in various biological processes, and its dysregulation can lead to diseases .
Metabolic Pathways
Coppinger’s Radical is likely involved in various metabolic pathways due to its interaction with copper. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that copper ions, which are related to Coppinger’s Radical, are transported and distributed within cells and tissues via specific transporters and binding proteins .
Subcellular Localization
It is known that copper ions, which are related to Coppinger’s Radical, can be found in various subcellular compartments, including mitochondria .
属性
CAS 编号 |
2370-18-5 |
|---|---|
分子式 |
C29H41O2 |
分子量 |
421.6 g/mol |
InChI |
InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3 |
InChI 键 |
GNZDAXRYGVFYPU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
同义词 |
Galvinoxy; Galvinoxyl; Galvinoxyl Radical; Coppinger’s Radical; 4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy; 2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Galvanoxyl and how is it used in research?
A1: this compound (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical compound frequently employed in antioxidant research. Due to its stable radical nature, it readily reacts with antioxidant molecules. This reaction can be monitored through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the decrease in its characteristic absorbance at 437 nm [, ]. This allows researchers to evaluate the scavenging activity of various compounds against this specific radical.
Q2: Can you give an example of how this compound's activity was compared to other known antioxidants?
A2: Researchers investigated the antioxidant capacity of sea buckthorn oils using various methods, including assessment of their scavenging activity against the this compound radical. They compared this activity to the radical scavenging ability of the oils against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azinobis-3-ethylbenzotiazoline-6-sulphonic acid) radicals. This allowed for a comprehensive comparison of the oils' antioxidant potential across different radical systems [].
Q3: What are the advantages of using this compound compared to other radical scavenging assays?
A3: While the provided research papers don't explicitly highlight the advantages of this compound over other assays, its use offers certain benefits. Its stability makes it easy to handle and store, and the clear spectroscopic changes upon reaction with antioxidants allow for straightforward quantification of scavenging activity.
Q4: Are there limitations to using this compound as a model for assessing antioxidant activity?
A4: While a valuable tool, it's important to note that this compound represents just one type of free radical. Antioxidants often exhibit different reactivity profiles depending on the specific radical species involved. Relying solely on this compound scavenging activity might not reflect the full spectrum of an antioxidant's capabilities in biological systems, which involve a complex interplay of various reactive oxygen species. Therefore, it is essential to employ a variety of assays to obtain a comprehensive understanding of an antioxidant's activity [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


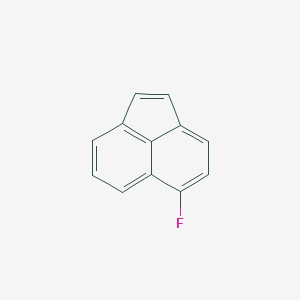

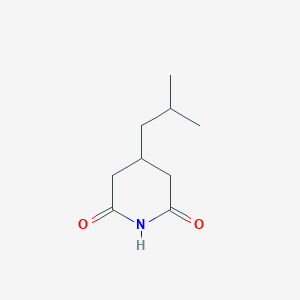
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)


